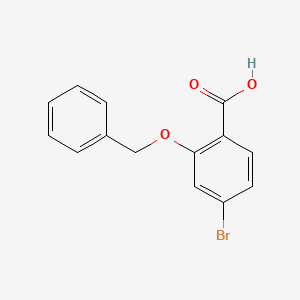

2-(Benzyloxy)-4-bromobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEVNLBJIJNYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681362 | |

| Record name | 2-(Benzyloxy)-4-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693257-19-1 | |

| Record name | 2-(Benzyloxy)-4-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzyloxy)-4-bromobenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-4-bromobenzoic acid is a multifaceted aromatic carboxylic acid that holds significant potential as a versatile building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a benzoic acid moiety, a bromine atom, and a benzyloxy group, offers three distinct points for chemical modification. This trifunctional nature allows for the strategic introduction of diverse molecular fragments, making it a valuable intermediate in the design and synthesis of complex target molecules, particularly in the realm of drug discovery.[1] The presence of the bromine atom facilitates various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, while the carboxylic acid and benzyloxy groups can be manipulated to fine-tune the physicochemical properties and biological activity of derivative compounds. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, expected spectral characteristics, and the potential applications of this compound for professionals in research and development.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in public literature, its fundamental properties can be reliably established. Further physical characteristics, such as melting point and solubility, are anticipated to be similar to its isomers for which data is more readily accessible.

| Property | Value | Source |

| CAS Number | 693257-19-1 | [2] |

| Molecular Formula | C₁₄H₁₁BrO₃ | [2] |

| Molecular Weight | 307.14 g/mol | [2] |

| Appearance | Expected to be a white to off-white solid | Inferred from related compounds |

| Melting Point | Not reported. Isomers such as 2-(benzyloxy)-3-bromobenzoic acid are solids. | |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF, with limited solubility in water. | Inferred from related compounds |

| SMILES | O=C(O)c1cc(Br)ccc1OCc1ccccc1 | [2] |

Synthesis and Manufacturing

The most logical and efficient synthetic route to this compound is through the benzylation of its precursor, 4-bromo-2-hydroxybenzoic acid. This process involves a Williamson ether synthesis, a robust and well-established method in organic chemistry.

Step 1: Synthesis of 4-Bromo-2-hydroxybenzoic Acid (Precursor)

The starting material, 4-bromo-2-hydroxybenzoic acid, can be synthesized from 2-hydroxybenzoic acid (salicylic acid) via electrophilic bromination.

Experimental Protocol: Synthesis of 4-Bromo-2-hydroxybenzoic Acid

Materials:

-

2-Hydroxybenzoic acid

-

Glacial acetic acid

-

Bromine

-

Water

Procedure:

-

Dissolve 2-hydroxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a beaker containing ice-water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any remaining acetic acid and unreacted bromine.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-bromo-2-hydroxybenzoic acid.

Step 2: Benzylation of 4-Bromo-2-hydroxybenzoic Acid

The benzylation of the phenolic hydroxyl group of 4-bromo-2-hydroxybenzoic acid is achieved using benzyl bromide in the presence of a suitable base. To avoid the unwanted esterification of the carboxylic acid, it is often advantageous to first protect the carboxylic acid as an ester, then perform the benzylation, and finally hydrolyze the ester back to the carboxylic acid. A more direct approach, if selective O-alkylation can be achieved, is presented below.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromo-2-hydroxybenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or a similar base

-

Dimethylformamide (DMF) or acetone as the solvent

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Brine

Procedure:

-

To a stirred solution of 4-bromo-2-hydroxybenzoic acid in DMF, add potassium carbonate in excess (typically 2-3 equivalents).

-

Add benzyl bromide (1.1-1.2 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture with dilute HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

A similar procedure for the synthesis of the isomeric 2-(benzyloxy)-5-bromobenzoic acid from its corresponding benzyl ester involves hydrolysis with sodium hydroxide in methanol, followed by acidification.[3]

Sources

An In-depth Technical Guide to 2-(Benzyloxy)-4-bromobenzoic acid (CAS: 693257-19-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-4-bromobenzoic acid is a substituted aromatic carboxylic acid that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a benzoic acid core, a strategic bromo-substituent, and a bulky benzyloxy group, offers multiple reaction sites for the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, in-depth characterization, and a discussion of its potential applications, grounded in established chemical principles.

Molecular Overview and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its reactivity and physical properties. The carboxylic acid moiety provides a handle for amide bond formation and other derivatizations, while the bromine atom is well-suited for transition metal-catalyzed cross-coupling reactions.[2] The benzyloxy group not only protects the phenolic hydroxyl but also introduces lipophilicity, which can be crucial for modulating the pharmacological properties of derivative compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 693257-19-1 | [1] |

| Molecular Formula | C₁₄H₁₁BrO₃ | [1] |

| Molecular Weight | 307.14 g/mol | [1] |

| SMILES | Brc1ccc(c(c1)OCc1ccccc1)C(=O)O | [1] |

| Predicted XlogP | 3.6 | [3] |

| Purity | Typically >95% |

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through a two-step process starting from 4-bromo-2-hydroxybenzoic acid. This approach involves the protection of the phenolic hydroxyl group via Williamson ether synthesis, a classic and reliable method for forming ethers.

Step 1: Synthesis of the Precursor, 4-Bromo-2-hydroxybenzoic acid

The necessary precursor can be synthesized from 3-hydroxybenzoic acid through electrophilic bromination.[4]

-

Reaction Principle: The hydroxyl group of 3-hydroxybenzoic acid is an activating, ortho-, para-director. The bromine is directed to the positions ortho and para to the hydroxyl group. Steric hindrance from the carboxylic acid group favors substitution at the 4-position. The reaction is typically carried out in acetic acid with a sulfuric acid catalyst.[4]

Step 2: Benzylation of 4-Bromo-2-hydroxybenzoic acid

This step involves the reaction of the phenolic hydroxyl group with benzyl bromide in the presence of a base.

-

Reaction Principle (Williamson Ether Synthesis): The base, typically a carbonate like potassium carbonate, deprotonates the acidic phenolic hydroxyl group to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide ion and forming the benzyl ether. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the cation (K⁺), leaving the phenoxide anion more available for nucleophilic attack, thus accelerating the reaction.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-hydroxybenzoic acid[5]

-

To a stirred mixture of 3-hydroxybenzoic acid (14.480 mmol, 1.0 eq) in acetic acid (14.5 mL) and sulfuric acid (1.5 mL) at 50°C, a solution of bromine (15.204 mmol, 1.05 eq) in acetic acid (7.2 mL) is added.

-

The reaction mixture is heated to 100°C and stirred for 30 minutes.

-

The reaction is allowed to cool to room temperature and then diluted with water.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield 4-bromo-2-hydroxybenzoic acid.

Protocol 2: Synthesis of this compound

-

In a round-bottom flask, dissolve 4-bromo-2-hydroxybenzoic acid (10.0 mmol, 1.0 eq) in anhydrous dimethylformamide (DMF, 50 mL).

-

Add potassium carbonate (25.0 mmol, 2.5 eq) to the solution.

-

To the stirred suspension, add benzyl bromide (12.0 mmol, 1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

-

Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate will form.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to afford the crude product.

-

Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.

In-depth Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoic acid and benzyl moieties, as well as the characteristic singlet for the benzylic methylene protons. The protons on the brominated benzoic acid ring will appear as a set of coupled multiplets in the aromatic region (δ 7.0-8.0 ppm). The five protons of the benzyl group will also resonate in this region. The benzylic CH₂ protons should appear as a sharp singlet around δ 5.0-5.3 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield shift, typically >10 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all 14 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, around 165-170 ppm. The aromatic carbons will appear in the δ 110-160 ppm range. The benzylic carbon (CH₂) will have a characteristic shift around δ 70 ppm. Due to the electronegativity of the attached oxygen and bromine atoms, the substituted carbons on the benzoic acid ring (C1, C2, and C4) will have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 3030-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch (CH₂) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1580-1600 | Strong | Aromatic C=C ring stretch |

| 1200-1300 | Strong | C-O stretch (ether and acid) |

| 1000-1100 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 306 and a characteristic M+2 peak at m/z 308 of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely include the loss of the benzyl group (m/z 91) and the carboxylic acid group (m/z 45).

Caption: Workflow for the analytical characterization of the target compound.

Applications in Drug Discovery and Organic Synthesis

Substituted bromobenzoic acids are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[5][6][7] The bromine atom serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new C-C and C-N bonds.[2]

-

Scaffold for Kinase Inhibitors: The 2-aminobenzoic acid scaffold, a close analogue, is a key feature in many kinase inhibitors designed to interfere with cell signaling pathways implicated in cancer.[2] The 2-(benzyloxy) group in our target molecule could serve as a bioisostere for the amino group or as a modifiable position to optimize binding interactions within an enzyme's active site.

-

Precursor for Heterocyclic Compounds: The carboxylic acid and the bromo-substituent can be manipulated to construct various heterocyclic ring systems, which are prevalent in many biologically active molecules.

-

Probes for Chemical Biology: The ability to functionalize the molecule at the bromine position makes it a candidate for the development of chemical probes, such as affinity labels or fluorescently tagged molecules, to study biological targets.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, data from structurally related compounds like bromobenzoic acids suggest the following:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[6]

-

Toxicity: Harmful if swallowed. May cause skin, eye, and respiratory irritation.

Conclusion

This compound is a strategically functionalized molecule with considerable potential as an intermediate in synthetic and medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its structure offers multiple avenues for further chemical modification. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their research endeavors, paving the way for the discovery of novel chemical entities with potential therapeutic applications.

References

- Appchem. (n.d.). This compound.

- Crysdot LLC. (n.d.). This compound.

- PubChem. (n.d.). 2-(benzyloxy)-5-bromobenzoic acid.

- ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzoic acid synthesis.

- Guidechem. (n.d.). What are the synthesis and applications of 4-Bromo-2-hydroxybenzoic acid?

- Benchchem. (n.d.). The Versatility of 2-Amino-4-bromobenzoic Acid: A Technical Guide for Medicinal Chemistry.

- ChemicalBook. (n.d.). Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate.

- ChemicalBook. (n.d.). 4-Bromobenzoic acid.

- ChemBK. (2024, April 9). 4-Bromo-2-Hydroxybenzoic Acid 2-Hydroxy-4-Bromobenzoic Acid.

Sources

- 1. appchemical.com [appchemical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - 2-(benzyloxy)-5-bromobenzoic acid (C14H11BrO3) [pubchemlite.lcsb.uni.lu]

- 4. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 6. 4-Bromobenzoic acid | 586-76-5 [chemicalbook.com]

- 7. chembk.com [chembk.com]

The Strategic Role of 2-(Benzyloxy)-4-bromobenzoic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Introduction: The Versatility of the Benzoic Acid Scaffold

In the landscape of medicinal chemistry, the benzoic acid scaffold stands as a cornerstone for the development of novel therapeutics. Its inherent structural features—a planar aromatic ring, a hydrogen-bond-donating and -accepting carboxylic acid moiety, and multiple sites for substitution—offer a versatile platform for the design of molecules with tailored pharmacological profiles. Among the vast array of substituted benzoic acids, 2-(Benzyloxy)-4-bromobenzoic acid emerges as a particularly intriguing building block. The strategic placement of a bulky, lipophilic benzyloxy group at the 2-position, a reactive bromine atom at the 4-position, and a versatile carboxylic acid at the 1-position creates a trifunctionalized scaffold ripe for chemical exploration and optimization in drug discovery programs.[1][2] This guide provides an in-depth technical overview of the synthesis, reactivity, and therapeutic potential of this compound derivatives and their analogs, with a focus on their application in oncology and kinase inhibition.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the physicochemical properties of the this compound core is fundamental to its application in synthesis and drug design. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁BrO₃ | N/A |

| Molecular Weight | 307.14 g/mol | N/A |

| Appearance | Off-white to light yellow solid | N/A |

| Melting Point | Not widely reported, but expected to be a crystalline solid with a relatively high melting point | N/A |

| Solubility | Generally soluble in polar organic solvents such as DMF, DMSO, and alcohols. Poorly soluble in water. | N/A |

Synthesis of the this compound Core

The synthesis of this compound is a critical first step in the development of its derivatives. A logical and efficient synthetic route proceeds through the protection of the hydroxyl group of a readily available precursor, 4-bromo-2-hydroxybenzoic acid, via a Williamson ether synthesis.

Workflow for the Synthesis of this compound

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established Williamson ether synthesis and is adapted from procedures for similar phenolic compounds.

Materials and Reagents:

-

4-Bromo-2-hydroxybenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation: To a solution of 4-bromo-2-hydroxybenzoic acid (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents). If using sodium hydride, add it portion-wise to a cooled solution (0 °C) of the starting material in DMF. Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

-

Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify the aqueous mixture to a pH of approximately 2-3 using 1 M HCl. This will precipitate the product.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Chemical Reactivity and Derivatization Strategies

The this compound scaffold offers three primary points for chemical modification, enabling the synthesis of a diverse library of analogs.

Derivatization Workflow

Caption: Key derivatization pathways for the this compound scaffold.

Carboxylic Acid Modifications: Amide Bond Formation

The carboxylic acid moiety is readily converted into amides, which are prevalent in many drug molecules. Standard amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) can be employed to couple the carboxylic acid with a wide range of primary and secondary amines.[3][4]

Detailed Experimental Protocol: General Procedure for Amide Coupling

-

Activation: To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM, add the coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the activated carboxylic acid solution.

-

Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Perform a standard aqueous work-up followed by purification by column chromatography or recrystallization to obtain the desired amide derivative.

Bromo Substituent Transformations: Cross-Coupling Reactions

The bromine atom at the 4-position serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) allows for the formation of new carbon-carbon bonds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with a variety of amines provides access to N-aryl or N-alkyl derivatives.

These reactions significantly expand the chemical space accessible from the core scaffold, allowing for fine-tuning of steric and electronic properties to optimize target engagement.

Benzyloxy Group Modification: Deprotection

The benzyl group can be readily removed via catalytic hydrogenation (e.g., H₂, Pd/C) to unveil the free phenol. This deprotection step is often crucial in the final stages of a synthesis to reveal a key hydrogen bond donor for interaction with the biological target.

Applications in Medicinal Chemistry: Targeting Protein Kinases in Cancer

The dysregulation of protein kinase signaling pathways is a hallmark of many cancers.[5] Consequently, protein kinase inhibitors have become a major class of anticancer drugs. The this compound scaffold is an attractive starting point for the design of kinase inhibitors due to its ability to be elaborated into structures that can mimic the hinge-binding motifs of known inhibitors.

A technical guide from BenchChem on closely related 4-(benzyloxy)-2-bromo-1-fluorobenzene derivatives highlights their potential as inhibitors of the PI3K/mTOR pathway, a critical signaling cascade in cancer cell growth and survival.[6] The data from this guide, while on a fluorinated analog, provides valuable insights into the structure-activity relationship (SAR) of this chemical class.

Quantitative Biological Data of 4-(Benzyloxy)-2-bromo-1-fluorobenzene Derivatives

| Compound ID | Structure | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |

| Derivative 1 | 2-(4-(benzyloxy)-2-bromo-1-fluorophenyl)-5-methyl-1,3,4-oxadiazole | >10000 | >10000 |

| Derivative 2 | 4-(4-(benzyloxy)-2-bromo-1-fluorophenyl)morpholine | 890 | 1800 |

| Derivative 3 | N-(4-(benzyloxy)-2-bromo-1-fluorophenyl)acetamide | >10000 | >10000 |

| Derivative 4 | 1-(4-(benzyloxy)-2-bromo-1-fluorophenyl)-3-phenylurea | 1200 | 2500 |

| Derivative 5 | 2-(4-(benzyloxy)-2-bromo-1-fluorophenyl)isoindoline-1,3-dione | >10000 | >10000 |

| Derivative 6 | 4-(4-(benzyloxy)-2-bromo-1-fluorophenyl)thiomorpholine 1,1-dioxide | 450 | 980 |

Data extracted from a BenchChem technical guide on related analogs.[6]

Structure-Activity Relationship (SAR) Insights

The data presented above, although on a fluorinated analog, allows for the deduction of preliminary SAR trends for benzyloxy-bromophenyl derivatives as kinase inhibitors:

-

Importance of the Amine Moiety: The morpholine (Derivative 2) and thiomorpholine 1,1-dioxide (Derivative 6) analogs exhibit the most potent activity. This suggests that a nitrogen-containing heterocycle at this position is crucial for interacting with the kinase active site, likely through hydrogen bonding or other polar interactions.

-

Impact of the Linker: The urea linkage in Derivative 4 also confers some activity, indicating that a hydrogen-bond donor/acceptor system can be tolerated.

-

Inactive Moieties: The oxadiazole (Derivative 1), acetamide (Derivative 3), and isoindoline-1,3-dione (Derivative 5) derivatives are largely inactive. This suggests that these groups may be too sterically bulky or lack the appropriate electronic properties for effective binding.

-

Role of the Benzyloxy Group: The benzyloxy group likely occupies a hydrophobic pocket within the kinase active site, contributing to the overall binding affinity. Modifications to the benzyl ring (e.g., substitution with electron-donating or -withdrawing groups) could be explored to further optimize these interactions.

Logical Workflow for SAR-Guided Drug Discovery

Caption: A general workflow for a SAR-guided drug discovery program.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable and versatile starting point for the development of novel therapeutic agents, particularly in the realm of oncology. Its trifunctional nature allows for the systematic and efficient generation of diverse chemical libraries for SAR studies. The demonstrated potential of closely related analogs as potent kinase inhibitors underscores the promise of this chemical class. Future research efforts should focus on the synthesis and biological evaluation of a broader range of derivatives, exploring modifications at all three key positions to further elucidate the SAR and optimize for potency, selectivity, and drug-like properties. The insights gained from such studies will undoubtedly contribute to the discovery of the next generation of targeted cancer therapies.

References

- Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.

- Al-Ostath, A., Zalloum, H., Al-Qawasmeh, R. A., & Taha, M. O. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280.

- Gül, H. İ., BİLİCİ, K., Göksu, S., & Gül, M. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282.

- BenchChem. (2025). Comparative Biological Activity of 4-(Benzyloxy)

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. distantreader.org [distantreader.org]

- 4. N-Phenacyldibromobenzimidazoles-Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(Benzyloxy)-4-bromobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Substituted Benzoic Acids in Medicinal Chemistry

Benzoic acid derivatives are a cornerstone in the field of medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents.[1] Their prevalence in both natural products and synthetic drugs underscores their importance. The structural simplicity of the benzoic acid core allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. Modifications to the aromatic ring, such as halogenation and the introduction of bulky ether linkages, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

This guide focuses on a specific, yet promising, member of this class: 2-(Benzyloxy)-4-bromobenzoic acid . This compound incorporates three key structural motifs: a carboxylic acid, a bromine atom, and a benzyloxy group. The carboxylic acid provides a handle for forming salts or esters and can act as a key interacting group with biological receptors. The bromine atom, a common halogen in drug design, can modulate the electronic properties of the ring and offers a site for further synthetic elaboration through cross-coupling reactions. The benzyloxy group significantly increases the molecule's size and lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. While specific experimental data for this compound is not extensively published, this guide will provide a comprehensive overview of its known properties, a proposed synthetic route, and its potential applications in drug discovery by drawing upon data from closely related analogues.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While comprehensive experimental data for this compound is limited in publicly accessible literature, we can compile its known identifiers and infer other properties based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value/Information | Source/Comment |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 693257-19-1 | [2] |

| Molecular Formula | C₁₄H₁₁BrO₃ | [2] |

| Molecular Weight | 307.14 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature. | Based on related benzoic acids. |

| Melting Point | Not experimentally determined in available literature. | --- |

| Boiling Point | Not experimentally determined in available literature. | Likely to decompose upon heating. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from related benzoic acids. |

| pKa | Not experimentally determined. Expected to be in the range of 3-4. | The presence of the electron-withdrawing bromine and the ortho-benzyloxy group will influence acidity. The "ortho effect" in benzoic acids can increase acidity due to steric hindrance to rotation of the carboxyl group, which enhances resonance stabilization of the carboxylate anion.[3] |

Spectral Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and benzyl rings, as well as a characteristic singlet for the benzylic methylene protons. The protons on the brominated benzoic acid ring will likely appear as a set of coupled doublets and a doublet of doublets. The five protons of the benzyl group will appear in the typical aromatic region. The acidic proton of the carboxylic acid will be a broad singlet, often exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show 14 distinct signals corresponding to each carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the 110-160 ppm range, with their specific shifts influenced by the bromine and benzyloxy substituents. The benzylic methylene carbon will appear around 70 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. A strong C=O stretch for the carboxylic acid will be present around 1700 cm⁻¹. C-O stretching bands for the ether linkage and C-Br stretching will also be observable in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the benzyl group and the carboxylic acid moiety.

Synthesis of this compound

A logical starting material for this synthesis is methyl 4-bromo-2-hydroxybenzoate. The synthesis would proceed as follows:

-

Benzylation: The phenolic hydroxyl group of methyl 4-bromo-2-hydroxybenzoate is protected as a benzyl ether. This is typically achieved by reacting the starting material with benzyl bromide in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like acetone or acetonitrile.

-

Saponification: The methyl ester of the resulting methyl 2-(benzyloxy)-4-bromobenzoate is then hydrolyzed to the corresponding carboxylic acid using a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and an alcohol like methanol or ethanol. Subsequent acidification of the reaction mixture yields the desired product, this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from procedures for analogous compounds and should be optimized for best results.

Step 1: Synthesis of Methyl 2-(benzyloxy)-4-bromobenzoate

-

To a solution of methyl 4-bromo-2-hydroxybenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure methyl 2-(benzyloxy)-4-bromobenzoate.

Step 2: Synthesis of this compound

-

Dissolve the methyl 2-(benzyloxy)-4-bromobenzoate (1.0 eq) obtained from the previous step in a mixture of methanol and water.

-

Add sodium hydroxide (3.0-4.0 eq) to the solution and heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a concentrated hydrochloric acid solution.

-

The product, this compound, should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the aryl bromide, and the benzyloxy ether.

Caption: Key reaction sites on this compound.

-

Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification and amidation. This allows for the synthesis of a wide array of derivatives where the carboxylic acid is converted into a less acidic or non-acidic group, which can be crucial for modulating the pharmacokinetic properties of a drug candidate.

-

Aryl Bromide: The bromine atom on the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This opens up possibilities for synthesizing more complex molecular architectures by introducing new aryl, alkyl, or amino substituents at the 4-position.

-

Benzyloxy Group: The benzyl ether can be cleaved under various conditions, most commonly through catalytic hydrogenation, to reveal a phenolic hydroxyl group. This deprotection strategy is often employed in the final steps of a synthesis to unmask a key functional group for biological activity.

Given these reactive handles and its structural features, this compound is a promising building block in medicinal chemistry. Substituted benzoic acids are known to be inhibitors of various enzymes and receptors. For instance, derivatives of benzoic acid have been investigated as inhibitors of protein phosphatases, which are implicated in cell migration and could be targets for anti-cancer therapies.[5] The benzyloxy group, in particular, can be found in a range of biologically active molecules and can contribute to binding affinity through hydrophobic interactions.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. However, based on the known hazards of its isomers and related brominated aromatic carboxylic acids, it is prudent to handle this compound with care. A safety data sheet for the related compound 2-(benzyloxy)-3-bromobenzoic acid indicates that it may cause skin and eye irritation. Therefore, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a molecule with significant potential as a building block in the synthesis of complex organic molecules for drug discovery and development. While comprehensive experimental data on its physicochemical properties are not yet widely published, its structural features suggest a range of synthetic possibilities. The presence of a carboxylic acid, an aryl bromide, and a cleavable benzyloxy group provides a trifecta of functionalities that can be strategically manipulated to create diverse libraries of compounds for biological screening. As research into novel therapeutic agents continues, versatile and strategically functionalized building blocks like this compound will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

-

AA Blocks. 2-{[(benzyloxy)carbonyl]amino}-4-bromobenzoic acid. [Link]

-

Crysdot LLC. This compound - Benzene Compounds. [Link]

- Google Patents. Method for producing 2-bromo-4,5-dialkoxy benzoic acid.

- Google Patents.

- Google Patents.

-

Khan Academy. How does ortho-effect work in benzoic acids? | Acidic and Basic strength. [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

National Center for Biotechnology Information. 3,5-Bis(benzyloxy)benzoic acid. [Link]

-

National Center for Biotechnology Information. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. [Link]

-

National Center for Biotechnology Information. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. [Link]

-

PharmaCompass. ORTHO-BENZOYL BENZOIC ACID. [Link]

-

PubChem. 3-(benzyloxy)-4-bromobenzoic acid. [Link]

-

ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

- United States Patent.

- United States Patent.

-

U.S. Environmental Protection Agency. Benzoic acid, 2-(acetyloxy)-5-bromo-. [Link]

-

Cheméo. 2-Bromobenzoic acid, 4-benzyloxyphenyl ester. [Link]

-

NIST. 2-Bromobenzoic acid, 4-benzyloxyphenyl ester. [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. appchemical.com [appchemical.com]

- 3. youtube.com [youtube.com]

- 4. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of 2-(Benzyloxy)-4-bromobenzoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding the Compound and the Data Gap

2-(Benzyloxy)-4-bromobenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzoic acid core, a bromo substituent, and a benzyloxy group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules.[1]

A thorough review of safety literature reveals a significant data gap for this specific molecule. The primary Safety Data Sheet (SDS) available does not contain GHS classification or detailed toxicological information.[2] This is not uncommon for novel or specialized research chemicals. Therefore, this guide is built on the expert analysis of analogous compounds, such as positional isomers and the parent acid, to construct a reliable, inferred safety profile. The primary analogs used for this assessment include 2-(Benzyloxy)-3-bromobenzoic acid and 4-bromobenzoic acid, which share key functional groups and are expected to exhibit similar toxicological properties.[3][4][5][6]

Section 1: Inferred Hazard Identification and Classification

Based on the hazard profiles of closely related chemical structures, this compound should be handled as a hazardous substance.[3][4][6] The following GHS classification is inferred and should be adopted for all laboratory risk assessments until specific data becomes available.

| Hazard Class | Category | Hazard Statement | Description |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion of the substance may lead to adverse health effects.[3][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact with the skin is likely to cause irritation, redness, or inflammation.[3][4][6] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Contact with the eyes can cause significant irritation, pain, and potential damage.[3][4][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dusts may irritate the respiratory tract, leading to coughing and discomfort.[3][6] |

GHS Label Elements (Inferred)

-

Pictogram:

-

Primary Routes of Exposure: The most likely routes of occupational exposure are inhalation of dust particles, direct skin contact, eye contact, and accidental ingestion.

Section 2: Proactive Risk Assessment and Mitigation Strategy

A self-validating safety protocol begins with a logical risk assessment. When specific data is absent, the process pivots to an analysis of analogs to define and mitigate potential risks.

Risk Assessment Workflow for Chemicals with Limited Data

The following diagram illustrates the logical workflow that underpins the recommendations in this guide. This process ensures that safety measures are based on a systematic evaluation of available evidence.

Caption: Risk assessment workflow for handling chemicals with incomplete safety data.

Recommended Exposure Controls

-

Engineering Controls: All manipulations of solid this compound that could generate dust, such as weighing, transferring, or preparing solutions, must be conducted in a certified chemical fume hood or a ventilated balance enclosure.[3] General laboratory ventilation should be adequate to maintain low background concentrations.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8]

-

Skin Protection: Wear standard nitrile or other chemical-resistant gloves. Always inspect gloves prior to use and change them immediately if contamination occurs. A lab coat or chemical-resistant apron is required to prevent skin contact.[7]

-

Respiratory Protection: If work outside of a fume hood is unavoidable and dust may be generated, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[9]

-

Section 3: Standard Operating Procedures for Safe Handling and Emergencies

Adherence to standardized protocols is critical for minimizing exposure and ensuring a rapid, effective response in an emergency.

Protocol for Safe Handling and Use

-

Preparation: Cordon off the work area. Ensure a chemical fume hood is operational and uncluttered. Verify that an eyewash station and safety shower are accessible.[5]

-

Weighing and Transfer: Conduct all weighing and transfer of the solid material within the fume hood. Use tools (spatulas, weigh boats) that minimize dust generation.[2]

-

Preventing Electrostatic Discharge: Use non-sparking tools and ensure proper grounding, as fine chemical dusts can have an explosion potential when dispersed in air.[2][3]

-

Housekeeping: Avoid accumulation of dust on surfaces. Clean up spills promptly using appropriate methods (see below).

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Storage Requirements

-

Store in a tightly sealed, properly labeled container.[2]

-

Keep in a cool, dry, and well-ventilated area.[5]

-

Store away from incompatible materials, particularly strong oxidizing agents.[3][8]

-

The container should be protected from physical damage.[7]

Emergency and First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][8] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or physician immediately.[3] |

Section 4: Physicochemical Properties, Stability, and Reactivity

-

Molecular Formula: C₁₄H₁₁BrO₃[1]

-

Molecular Weight: 307.14 g/mol [1]

-

Appearance: Likely a solid powder, ranging from white to beige in color.[5]

-

Stability: The compound is expected to be stable under normal laboratory and recommended storage conditions.[3][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous reactions.[3][8]

-

Hazardous Decomposition Products: Thermal decomposition or combustion is expected to produce hazardous substances, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas.[5][9] Firefighting requires a self-contained breathing apparatus to protect against these irritating and toxic fumes.[5]

Conclusion

While this compound lacks a comprehensive, publicly documented safety profile, a systematic analysis of its structure and analogous compounds provides a clear basis for safe handling. It should be treated, at a minimum, as a substance that is harmful if swallowed and causes skin, eye, and respiratory irritation. The implementation of standard engineering controls, appropriate personal protective equipment, and adherence to the protocols outlined in this guide are essential for mitigating risks. The core principle of chemical safety—to treat compounds of unknown toxicity with a high degree of caution—must be rigorously applied.

References

-

Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Bromobenzoic acid. Available at: [Link]

-

Fisher Scientific. (2025). Safety Data Sheet for 4-Bromobenzoic acid. Available at: [Link]

-

Cheméo. 2-Bromobenzoic acid, 4-benzyloxyphenyl ester Physical Properties. Available at: [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. echemi.com [echemi.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.ca [fishersci.ca]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-(Benzyloxy)-4-bromobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-4-bromobenzoic acid, a substituted aromatic carboxylic acid, represents a valuable building block in the landscape of medicinal chemistry. Its unique trifunctional architecture—comprising a carboxylic acid, a bromine atom, and a benzyloxy group—offers a versatile scaffold for the synthesis of complex molecular entities with potential therapeutic applications. The strategic placement of these functional groups allows for a diverse range of chemical modifications, making it an attractive starting material for the development of novel drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering insights for researchers engaged in drug discovery and development.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its fundamental properties can be inferred from its structure and comparison with related compounds.

| Property | Value/Information | Source |

| CAS Number | 693257-19-1 | [1] |

| Molecular Formula | C₁₄H₁₁BrO₃ | [1] |

| Molecular Weight | 307.14 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature. | Inferred |

| Melting Point | Not reported in available literature. | |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and diethyl ether, with limited solubility in water.[3] | Inferred from similar compounds |

| SMILES | O=C(O)c1cc(Br)ccc1OCc1ccccc1 | [1] |

Synthesis of this compound

The most logical and widely applicable synthetic route to this compound is through the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this case, the readily available 4-bromo-2-hydroxybenzoic acid serves as the phenolic precursor, and a benzyl halide (such as benzyl bromide) acts as the alkylating agent.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

4-Bromo-2-hydroxybenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-hydroxybenzoic acid (1.0 equivalent) in anhydrous DMF or acetone.

-

Base Addition: Add potassium carbonate (2.0-3.0 equivalents) to the solution. If using sodium hydride, it should be added cautiously in portions to a cooled solution.

-

Alkylation: To the stirred suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous mixture to pH 2-3 with 1 M HCl. A precipitate should form.

-

Extraction: Extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons (Benzoic Acid Ring): Three protons in the aromatic region, likely exhibiting a doublet, a doublet of doublets, and another doublet, due to the substitution pattern.

-

Aromatic Protons (Benzyl Ring): Five protons in the aromatic region, appearing as a multiplet.

-

Methylene Protons (-CH₂-): A singlet at approximately 5.0-5.5 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-C=O): A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (approximately 110-160 ppm). The carbon bearing the bromine atom and the carbons attached to the oxygen atoms will have distinct chemical shifts.

-

Methylene Carbon (-CH₂-): A signal around 70-75 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1680-1710 cm⁻¹.

-

C-O Stretch (Ether): A strong absorption band in the region of 1200-1300 cm⁻¹.

-

C-Br Stretch: An absorption in the fingerprint region.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in their respective regions.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 307.14. A characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M⁺ and M+2 peaks) would be observed.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of a variety of biologically active molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

As a Scaffold for Novel Therapeutics

The core structure of this compound can be elaborated to generate libraries of compounds for screening against various biological targets. The carboxylic acid group provides a handle for amide bond formation, esterification, or reduction to an alcohol. The bromine atom is particularly useful for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The benzyloxy group can serve as a stable protecting group for the phenol, or it can be a key pharmacophoric element interacting with biological targets. In some cases, debenzylation can provide access to the corresponding phenolic compounds.

Potential as a Building Block for PPAR Modulators

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play crucial roles in regulating lipid and glucose metabolism.[4][5] Synthetic ligands for PPARs are important therapeutic agents for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia. The general structure of many PPAR modulators includes a carboxylic acid head group, a central aromatic core, and a lipophilic tail. This compound possesses the acidic head group and a modifiable aromatic core, making it an attractive starting material for the synthesis of novel PPAR agonists or antagonists. The benzyloxy group can contribute to the necessary lipophilicity, and the bromine atom allows for the introduction of various side chains to optimize binding affinity and selectivity for different PPAR isoforms (α, γ, and δ).

Use in the Synthesis of Enzyme Inhibitors

The structural motifs present in this compound are found in various classes of enzyme inhibitors. The benzoic acid moiety can mimic the substrate of certain enzymes or interact with active site residues. The benzyloxy group can provide hydrophobic interactions within the enzyme's binding pocket. By modifying the core structure through reactions at the bromine and carboxylic acid positions, it is possible to design and synthesize targeted inhibitors for a range of enzymes implicated in disease, such as kinases, proteases, and phosphatases.

Conclusion

This compound is a strategically functionalized building block with significant potential in medicinal chemistry and drug discovery. Its synthesis via the Williamson ether reaction is straightforward, providing access to a versatile scaffold. While detailed experimental data for this specific compound is sparse in publicly available literature, its chemical properties and reactivity can be reliably predicted. The presence of a carboxylic acid, a bromine atom, and a benzyloxy group offers multiple avenues for chemical diversification, making it a valuable starting point for the synthesis of novel PPAR modulators, enzyme inhibitors, and other potential therapeutic agents. As the demand for new and effective drugs continues to grow, the utility of such versatile chemical intermediates will undoubtedly increase, paving the way for the discovery of next-generation medicines.

References

Please note that while the following references provide context and support for the information presented, a direct, comprehensive publication on this compound was not identified in the search. The information is synthesized from general chemical principles and data on related compounds.

-

Cheméo. (n.d.). 2-Bromobenzoic acid, 4-benzyloxyphenyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 693257-19-1 | this compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-bromobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobenzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). METHOD FOR PRODUCING 2-BROMO-4,5-DIALKOXY BENZOIC ACID.

- Google Patents. (n.d.). EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid.

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.

- Google Patents. (n.d.). CN108467342B - Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves.

-

Google Patents. (n.d.). (12) Patent Application Publication (10) Pub. No.: US 2013/0280190 A1. Retrieved from [Link]

-

Journal of Molecular Structure. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-bromo-, ethyl ester. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(benzyloxy)-4-bromobenzoic acid (C14H11BrO3). Retrieved from [Link]

-

PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]

-

PubMed. (2019). Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. Retrieved from [Link]

-

MDPI. (2019). Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. Retrieved from [Link]

Sources

The Emergence of a Scaffold: A Technical Guide to the Discovery and History of 2-(Benzyloxy)-4-bromobenzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide delves into the scientific journey of 2-(Benzyloxy)-4-bromobenzoic acid, a molecule that, while not possessing a singular, celebrated moment of discovery, represents the culmination of fundamental organic chemistry principles and the ever-present drive for novel molecular scaffolds in medicinal chemistry. Its history is intrinsically linked to the broader development of substituted benzoic acids and the strategic application of classic reactions to build molecular complexity. We will explore its likely origins, the evolution of its synthesis, and its contemporary relevance as a building block in the quest for new therapeutic agents.

Conceptual Genesis: A Retrospective Discovery

The discovery of this compound is not marked by a specific year or a single pioneering scientist. Instead, its emergence can be understood as a logical progression in synthetic chemistry. The story begins with its precursor, 4-bromo-2-hydroxybenzoic acid. The synthesis of various brominated salicylic acid derivatives was a subject of study in the early 20th century, with detailed investigations into the bromination of salicylic acid being published as early as 1918. These early studies laid the groundwork for the controlled synthesis of specific isomers of bromo-salicylic acids.

The second critical component of its conceptual discovery is the Williamson ether synthesis, a classic and robust method for forming ethers from an alkoxide and an alkyl halide, first reported in 1850. The application of this reaction to phenolic hydroxyl groups, such as the one present in 4-bromo-2-hydroxybenzoic acid, to introduce a benzyl protecting group or a benzyloxy pharmacophore is a standard transformation in organic synthesis.

Therefore, the "discovery" of this compound can be pinpointed to the period when the synthesis of its precursor became reliable and the utility of the Williamson ether synthesis for modifying phenolic acids was well-established, likely around the mid-20th century. Its appearance in chemical catalogs and its use in patent literature, often as an intermediate in the synthesis of more complex molecules, further attest to its role as a valuable, yet unassuming, chemical entity.

The Synthetic Blueprint: From Precursor to Final Product

The synthesis of this compound is a two-stage process that highlights fundamental and reliable organic reactions. The overall synthetic pathway is depicted below:

Caption: Simplified mechanism of electrophilic bromination of salicylic acid.

Experimental Protocol: Synthesis of 4-Bromo-2-hydroxybenzoic acid

This protocol is a representative procedure based on established methods.

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-hydroxybenzoic acid (1.0 eq) in glacial acetic acid.

-

Bromination: To this solution, add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise at room temperature with constant stirring. The reaction is exothermic and the addition should be controlled to maintain the temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice-water. The crude product will precipitate out of solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove excess acetic acid and bromine, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 4-bromo-2-hydroxybenzoic acid.

| Parameter | Value |

| Starting Material | 2-Hydroxybenzoic acid |

| Reagents | Bromine, Glacial Acetic Acid |

| Typical Yield | 70-85% |

| Purity (post-recrystallization) | >98% |

Stage 2: Benzylation via Williamson Ether Synthesis

The conversion of 4-bromo-2-hydroxybenzoic acid to this compound is a classic example of the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of benzyl bromide.

Mechanism of Williamson Ether Synthesis:

Caption: Mechanism of the Williamson ether synthesis for the benzylation of 4-bromo-2-hydroxybenzoic acid.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure.

-

Reaction Setup: In a round-bottom flask, suspend 4-bromo-2-hydroxybenzoic acid (1.0 eq) and a suitable base (e.g., potassium carbonate, 2-3 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Addition of Alkylating Agent: To this suspension, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to a pH of 2-3. The product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield pure this compound.

| Parameter | Value |

| Starting Material | 4-Bromo-2-hydroxybenzoic acid |

| Reagents | Benzyl bromide, Potassium carbonate |

| Solvent | DMF or Acetone |

| Typical Yield | 85-95% |

| Purity (post-recrystallization) | >99% |

Applications in Drug Discovery and Medicinal Chemistry

Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The specific structural features of this compound make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The benzyloxy group can serve multiple purposes:

-

Pharmacophore: The benzyloxy moiety can interact with biological targets, contributing to the overall binding affinity of a molecule.

-

Lipophilicity Modifier: The introduction of the benzyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Protecting Group: In multi-step syntheses, the benzyl group can be used as a protecting group for the hydroxyl functionality, which can be readily removed under various conditions.

The bromine atom provides a reactive handle for further synthetic transformations, most notably through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the 4-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

While specific drugs derived directly from this compound are not prominently documented, the broader class of benzyloxy-substituted benzoic acids has been explored for various therapeutic indications, including as hypolipemic agents.

Conclusion

The story of this compound is not one of a dramatic breakthrough, but rather a testament to the power of fundamental organic synthesis. Its existence is a logical consequence of the development of reliable methods for the functionalization of aromatic rings and the application of classic named reactions. For contemporary researchers, this molecule serves as a readily accessible and versatile starting material, embodying the principles of rational molecular design. Its history underscores the importance of a deep understanding of foundational synthetic methodologies, which continue to empower the discovery and development of new medicines.

References

- A detailed study of bromo-salicylic acids was undertaken as their chloralamides were required for other work. This information is inferred from early 20th-century chemical literature on the synthesis of substituted salicylic acids.

- The Williamson ether synthesis, a classic and robust method for forming ethers from an alkoxide and an alkyl halide, was first reported in 1850. This is a well-established fact in the history of organic chemistry.

- The synthesis of 4-bromo-2-hydroxybenzoic acid has been documented in various chemical literature sources focusing on substituted aromatic carboxylic acids.

-

Benzoic acid derivatives form a cornerstone of modern organic chemistry and play an indispensable role in drug discovery and development. 5. The broader class of benzyloxy-substituted benzoic acids has been explored for various therapeutic indications, including as hypolipemic agents. This is supported by patent literature describing the synthesis and application of such compounds.

Methodological & Application

Application Notes & Protocols: Strategic Utilization of 2-(Benzyloxy)-4-bromobenzoic Acid in Modern Synthetic Chemistry

Abstract

2-(Benzyloxy)-4-bromobenzoic acid is a trifunctional synthetic building block of significant value to researchers in medicinal chemistry and drug development. Its unique architecture, featuring a carboxylic acid, a versatile bromo handle, and a protected phenol (benzyloxy group), offers a robust platform for constructing complex molecular scaffolds. This guide provides an in-depth exploration of its synthetic utility, focusing on strategic applications in palladium-catalyzed cross-coupling reactions. We present detailed, field-tested protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, explain the rationale behind experimental choices, and illustrate its application in the synthesis of kinase inhibitor precursors.

The Strategic Value of a Trifunctional Scaffold

In the landscape of organic synthesis, efficiency and molecular diversity are paramount. This compound (CAS 693257-19-1) is a prime example of a building block designed for synthetic versatility.[1] Each functional group offers a distinct reaction pathway, which can be addressed orthogonally.

-

The Carboxylic Acid: This group is a primary handle for forming amide bonds, which are ubiquitous in pharmaceuticals. It can also be converted into esters or other derivatives.

-

The Bromo Substituent: Positioned para to the benzyloxy group, the bromine atom is an ideal electrophile for a wide range of transition metal-catalyzed cross-coupling reactions. This allows for the strategic installation of new carbon-carbon and carbon-nitrogen bonds.[2]

-

The Benzyloxy Group: This serves as a stable protecting group for a phenolic hydroxyl. Phenolic motifs are common in biologically active molecules, and the benzyl group can be readily removed in later synthetic stages via hydrogenolysis to unmask the phenol, a key pharmacophore.

The strategic arrangement of these groups makes this reagent a powerful tool for building libraries of compounds for structure-activity relationship (SAR) studies.

Sources

Application Notes and Protocols for the Purification of 2-(Benzyloxy)-4-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction